1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride
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Description
1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3N3 and its molecular weight is 253.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods to synthesize various trifluoromethylated analogues and derivatives involving the core structure of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride. These methods aim to expand the chemical space of biologically active compounds for further pharmacological exploration.
Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid : A study described the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. These compounds exhibit an orthogonal intramolecular C–F···C=O interaction, indicating potential for unique biological activity due to their stabilized conformations (Sukach et al., 2015).
Enantiomeric 2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives : Another research effort synthesized two enantiomeric derivatives starting from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. These compounds were analyzed for their crystal structures and preliminary bioassays showed that the R-enantiomer exhibits higher antitumor activity against MCF-7 than gefitinib, indicating their potential as cancer therapeutics (Gao et al., 2015).
Biological Activities
The synthesized compounds involving the trifluoromethyl pyrimidinyl cyclobutanamine structure have been evaluated for various biological activities, including antimicrobial and antitumor properties.
Antimicrobial and Antitumor Activities : Compounds synthesized from 4-trichloromethyl-pyrimidin-2-ylamines have shown significant antimicrobial and antitumor activities. This includes derivatives like 5,6,7,8-tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines, which exhibited notable antibacterial and antifungal activities, potentially offering a new avenue for the development of antimicrobial agents (Mittal et al., 2011).
Antitumor Activities of Enantiomeric Derivatives : Enantiomeric 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their structures determined by single-crystal X-ray diffraction. Preliminary bioassays indicated potent antitumor activity against BCG-823, surpassing that of 5-fluorouracil (5-FU), highlighting their potential in cancer treatment (聂瑶 et al., 2014).
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)6-2-5-14-7(15-6)8(13)3-1-4-8;/h2,5H,1,3-4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKZDOUVMKTRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.